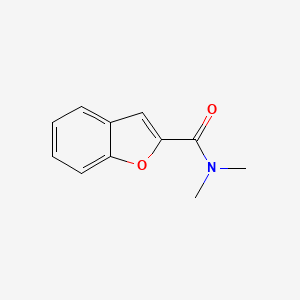

N,N-dimethyl-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-1-benzofuran-2-carboxamide is an organic compound with the molecular formula C11H11NO2. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzofuran ring fused with a carboxamide group, where the nitrogen atom is dimethylated.

Preparation Methods

The synthesis of N,N-dimethyl-1-benzofuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of benzofuran-2-carboxylic acid as a precursor. The synthetic route typically includes the following steps :

8-Aminoquinoline Installation: The benzofuran-2-carboxylic acid is first converted to its 8-aminoquinoline derivative.

C–H Arylation: Palladium-catalyzed C–H arylation is then performed to introduce aryl or heteroaryl substituents at the C3 position of the benzofuran scaffold.

Transamidation: The final step involves a one-pot, two-step transamidation procedure to obtain the desired this compound.

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

N,N-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: It can undergo substitution reactions, particularly at the benzofuran ring, to introduce various functional groups.

Common reagents used in these reactions include palladium catalysts for arylation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

Biology: Its derivatives have shown potential in various biological assays, including antimicrobial and anticancer activities.

Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

N,N-dimethyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

Methoxsalen: Used against psoriasis and eczema.

Amiodarone: An antiarrhythmic medication.

Vilazodone: An antidepressant.

What sets this compound apart is its unique structure and the specific biological activities it exhibits, making it a valuable compound in various fields of research and industry.

Biological Activity

N,N-Dimethyl-1-benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. The compound features a benzofuran ring with a carboxamide group and two methyl groups, contributing to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₁O₂. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₂ |

| Molecular Weight | 189.23 g/mol |

| Functional Groups | Benzofuran, Carboxamide |

The presence of the benzofuran moiety is crucial as it influences both the compound's reactivity and its interaction with biological systems.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its mechanism of action involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in tumor growth and apoptosis pathways, potentially leading to anticancer effects.

- Receptor Interaction : It interacts with receptors that modulate cell signaling pathways, affecting cellular functions such as proliferation and survival.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies using cell lines such as HepG2 and F2408 have shown that treatment with the compound results in significant reductions in cell viability, indicating its potential as an anticancer agent. For instance, a neutral red uptake assay revealed a dose-dependent decrease in cell viability at concentrations ranging from 0.001 µM to 1000 µM .

- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its modulation of apoptotic pathways and inhibition of cell signaling that promotes tumor growth.

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound:

- Amyloid-Beta Modulation : Studies have shown that benzofuran derivatives can modulate amyloid-beta aggregation, which is significant in Alzheimer's disease research. The compound has been observed to promote fibrillogenesis at specific concentrations, indicating potential therapeutic applications in neurodegenerative disorders .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Neuroprotective Activity Against Aβ42 Cytotoxicity :

Properties

IUPAC Name |

N,N-dimethyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12(2)11(13)10-7-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXQBVOHYPAKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.